molecular formula C12H19N5 B1469373 N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine CAS No. 943059-86-7

N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B1469373
CAS No.: 943059-86-7
M. Wt: 233.31 g/mol
InChI Key: RIMPIHJVUNQMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes nucleophilic substitution with a piperazine derivative. The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine: shares structural similarities with other piperazine and pyrimidine derivatives.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: is another compound with a cyclopropyl group and a heterocyclic ring system.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

943059-86-7

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-(cyclopropylmethyl)-6-piperazin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C12H19N5/c1-2-10(1)8-14-11-7-12(16-9-15-11)17-5-3-13-4-6-17/h7,9-10,13H,1-6,8H2,(H,14,15,16)

InChI Key

RIMPIHJVUNQMQN-UHFFFAOYSA-N

SMILES

C1CC1CNC2=CC(=NC=N2)N3CCNCC3

Canonical SMILES

C1CC1CNC2=CC(=NC=N2)N3CCNCC3

Origin of Product

United States

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